22R-Hydroxycholesterol

Catalog No.
S576106
CAS No.
17954-98-2
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
22R-Hydroxycholesterol

CAS Number

17954-98-2

Product Name

22R-Hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1

InChI Key

RZPAXNJLEKLXNO-GFKLAVDKSA-N

SMILES

Array

Synonyms

(22R)-22-hydroxycholesterol, 22(R)-hydroxycholesterol, 22(R)OH cholesterol, 22-hydroxycholesterol, 22-hydroxycholesterol, (3beta,20R,22R)-isomer, 22-hydroxycholesterol, (3beta,20R,22S)-isomer, 22-hydroxycholesterol, (3beta,22R)-isomer, 22-hydroxycholesterol, (3beta,22S)-isomer, 22R-hydroxycholesterol, 22S-hydroxycholesterol, cholest-5-ene-3beta,22-diol

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O

The exact mass of the compound 22R-hydroxycholesterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Oxysterols - Hydroxycholesterols - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy-Delta(5)-steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

22R-Hydroxycholesterol is a critical endogenous oxysterol that serves as the first obligatory intermediate in the CYP11A1-mediated (P450scc) conversion of cholesterol to pregnenolone. As a highly stereospecific ligand, it functions as a targeted endogenous agonist for Liver X Receptors (LXRα and LXRβ) with an established EC50 of approximately 325 nM . In procurement and assay design, pure 22R-Hydroxycholesterol is utilized as a definitive reference standard for LC-MS/MS oxysterol profiling and as an essential substrate for in vitro steroidogenesis and reverse cholesterol transport models, where its precise stereochemistry dictates biological activity and receptor binding [1].

Substituting 22R-Hydroxycholesterol with its stereoisomer (22S-Hydroxycholesterol), racemic mixtures, or alternative oxysterols like 25-Hydroxycholesterol fundamentally compromises assay integrity. CYP11A1 and LXR pathways exhibit strict stereoselectivity; the 22S-enantiomer fails to properly coordinate with the CYP11A1 heme iron and lacks the ability to activate LXR or induce downstream target genes such as ABCA1 [1]. Furthermore, while baseline cholesterol is the natural precursor, it exhibits significantly lower binding affinity to CYP11A1 and requires complex delivery vehicles (like cyclodextrins) for in vitro cellular uptake, whereas 22R-Hydroxycholesterol bypasses the rate-limiting initial hydroxylation step, ensuring synchronized, reproducible turnover in steroidogenic assays [2].

CYP11A1 Binding Affinity and Substrate Preference

Crystallographic and kinetic studies demonstrate that CYP11A1 binds 22R-Hydroxycholesterol significantly tighter than both baseline cholesterol and the 22S-stereoisomer. The 22R-hydroxyl group specifically coordinates near the heme iron, blocking CO access and locking the intermediate in the active site for processive turnover[1]. This stereospecific coordination explains why 22S-Hydroxycholesterol cannot substitute in kinetic assays.

Evidence DimensionCYP11A1 Heme Coordination and Binding Preference
Target Compound Data22R-Hydroxycholesterol (Tightly bound, blocks CO binding >300-fold)
Comparator Or BaselineCholesterol / 22S-Hydroxycholesterol (Weaker binding, incorrect stereochemical alignment)
Quantified DifferenceStrict stereospecific binding requirement for 22R over 22S
ConditionsIn vitro CYP11A1 crystallographic and kinetic binding assays

Procuring the exact 22R enantiomer is mandatory for assays measuring P450scc turnover rates, as the 22S form or racemic mixtures will yield false-negative or severely attenuated kinetic data.

LXR Activation and Target Gene Induction

22R-Hydroxycholesterol is an endogenous LXR agonist (EC50 ~325 nM) that drives the expression of reverse cholesterol transport genes like ABCA1. Head-to-head cellular assays show that while 22R-Hydroxycholesterol robustly activates LXR pathways, the 22S-Hydroxycholesterol enantiomer fails to induce these effects . Additionally, 22R-Hydroxycholesterol outperforms baseline cholesterol, which cannot directly activate LXR without prior enzymatic oxidation [1].

Evidence DimensionLXR Activation and Downstream Gene Induction
Target Compound Data22R-Hydroxycholesterol (Active LXR agonist, EC50 ~325 nM)
Comparator Or Baseline22S-Hydroxycholesterol (Inactive / fails to induce target genes)
Quantified DifferenceBinary activation response based on C-22 stereochemistry
ConditionsCellular LXR-reporter and target gene expression assays

For researchers screening LXR modulators or studying atherosclerosis pathways, 22R-Hydroxycholesterol serves as a reliable, stereospecific positive control that generic oxysterols cannot replace.

Solubility Profile and Assay Formulation Suitability

Unlike highly lipophilic baseline cholesterol, which often requires specialized carrier proteins or cyclodextrin complexes for aqueous assay delivery, 22R-Hydroxycholesterol offers a more manageable solubility profile for in vitro workflows. It achieves solubility up to 20 mg/mL in ethanol and can be formulated into aqueous buffers (e.g., 0.5 mg/mL in a 1:2 ethanol:PBS solution) . This allows for direct cellular delivery without the confounding variables introduced by complex lipid carriers.

Evidence DimensionSolvent Compatibility and Cellular Delivery
Target Compound Data22R-Hydroxycholesterol (Soluble up to 20 mg/mL in EtOH; adaptable to EtOH:PBS)
Comparator Or BaselineCholesterol (Requires cyclodextrins or lipoproteins for aqueous cellular delivery)
Quantified DifferenceSimplified formulation and direct cellular uptake
ConditionsStandard in vitro cell culture media preparation

Improved solvent compatibility streamlines assay preparation and reduces vehicle-induced artifacts in high-throughput screening and cell-based models.

LC-MS/MS Analytical Standard for Tissue Oxysterol Profiling

Because 22R-Hydroxycholesterol, 20S-Hydroxycholesterol, and 24S-Hydroxycholesterol are closely related isomers found in placental and brain tissues, high-purity 22R-Hydroxycholesterol is essential as a primary reference standard to calibrate retention times and ensure accurate quantification in lipidomics workflows [1].

Positive Control in LXR-Mediated Atherosclerosis and Lipid Efflux Assays

Due to its established EC50 (~325 nM) and strict stereospecificity, 22R-Hydroxycholesterol is the preferred endogenous positive control for evaluating novel synthetic LXR agonists and measuring ABCA1-dependent cholesterol efflux in macrophage or enterocyte models.

Substrate for CYP11A1 (P450scc) Kinetic and Structural Studies

As the tightly bound, obligate first intermediate in steroidogenesis, 22R-Hydroxycholesterol allows researchers to bypass the rate-limiting cholesterol hydroxylation step, enabling precise measurement of downstream cleavage kinetics and structural mapping of the enzyme's active site [2].

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 Da

Monoisotopic Mass

402.349780706 Da

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

Other CAS

22348-64-7

Wikipedia

22R-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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